3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
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Overview
Description
3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound that features a pteridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pteridinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, sulfur-containing nucleophiles, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]-2-{[(4-bromophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Uniqueness
Compared to similar compounds, 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibits unique properties due to the presence of both chlorophenyl and fluorophenyl groups
Properties
Molecular Formula |
C20H14ClFN4OS |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C20H14ClFN4OS/c21-15-5-1-13(2-6-15)11-26-19(27)17-18(24-10-9-23-17)25-20(26)28-12-14-3-7-16(22)8-4-14/h1-10H,11-12H2 |
InChI Key |
YJGFSENOAHUYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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